Home > Products > Screening Compounds P45513 > 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate - 890409-86-6

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate

Catalog Number: EVT-3319208
CAS Number: 890409-86-6
Molecular Formula: C14H15N3O8S3
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is a chemical compound recognized for its role as a bifunctional linker in antibody-drug conjugates (ADCs). This compound is particularly significant in the field of biochemistry and pharmaceutical development due to its ability to facilitate targeted drug delivery systems. The compound's unique structure allows it to connect therapeutic agents to antibodies, enhancing the specificity and efficacy of treatments, especially in oncology.

Source

This compound is cataloged under various identifiers, including the CAS number 890409-87-7. It is available for research purposes from several suppliers, including Creative Biolabs and Biosynth. The compound is primarily utilized in scientific research and is not intended for clinical use.

Classification

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of a pyrrolidine ring. Its classification as a linker in ADCs places it within the broader category of bioconjugates.

Synthesis Analysis

Methods

The synthesis of 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate typically involves multi-step organic synthesis techniques. The general approach includes:

  1. Formation of the Pyrrolidine Ring: The initial step involves creating a dioxopyrrolidine structure through cyclization reactions using appropriate precursors.
  2. Introduction of the Methylsulfonyl Group: This can be achieved through sulfonation reactions where methylsulfonyl chloride is reacted with the pyrrolidine derivative.
  3. Synthesis of the Disulfide Linker: The disulfide moiety is introduced by reacting a suitable thiol compound with a nitropyridine derivative.
  4. Final Coupling Reaction: The final step involves coupling the modified pyrrolidine with the disulfide linker to yield the desired product.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.

Molecular Structure Analysis

Structure

The molecular formula of 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is C14H15N3O6SC_{14}H_{15}N_{3}O_{6}S.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing ring contributes to its biological activity.
  • Methylsulfonyl Group: Enhances solubility and reactivity.
  • Disulfide Linker: Provides stability and facilitates conjugation with antibodies.

Data

The compound has a molecular weight of approximately 463.51 g/mol. Its structural integrity can be confirmed through various spectroscopic methods, including mass spectrometry.

Chemical Reactions Analysis

Reactions

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate participates in several chemical reactions:

  1. Reduction Reactions: The disulfide bond can undergo reduction to form thiols under specific conditions, which may be useful in drug delivery applications.
  2. Nucleophilic Substitution: The presence of reactive functional groups allows for nucleophilic attack, facilitating further modifications or conjugations.
  3. Hydrolysis: In aqueous environments, hydrolysis can occur, affecting stability and release profiles in drug formulations.

Technical Details

Understanding these reactions is crucial for optimizing its use in therapeutic applications. Reaction kinetics and mechanisms can be studied using kinetic assays and computational modeling.

Mechanism of Action

The mechanism by which 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate functions primarily revolves around its role as a linker in ADCs.

Process

  1. Binding to Antibodies: The linker attaches to specific antibodies targeting cancer cells.
  2. Targeted Delivery: Upon binding to cancer cell antigens, the ADC is internalized by endocytosis.
  3. Release Mechanism: Inside the cell, the disulfide bond can be cleaved by intracellular reducing agents, releasing the cytotoxic drug specifically at the target site.

Data

This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against malignant cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and may have limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH and reducing environments.
  • Reactivity: Exhibits reactivity typical of sulfides and dioxopyrrolidines, allowing for diverse chemical modifications.
Applications

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate has significant applications in:

  1. Antibody-drug Conjugates Development: Used extensively in designing ADCs for targeted cancer therapies.
  2. Bioconjugation Techniques: Serves as a model compound for developing new bioconjugation strategies in medicinal chemistry.
  3. Research Applications: Employed in various biochemical assays to study protein interactions and drug delivery mechanisms.
Introduction to Antibody-Drug Conjugate (ADC) Linker Chemistry

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to combine the precision of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. At the core of ADC architecture lies the linker molecule, a critical structural determinant that governs circulation stability, drug release kinetics, and therapeutic efficacy. Unlike conventional chemotherapeutics, ADCs employ sophisticated linker chemistry to maintain covalent attachment between antibody and payload during systemic circulation while enabling selective payload liberation within tumor cells. The compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate exemplifies a structurally advanced disulfide-based linker engineered to overcome historical limitations in ADC development through strategic incorporation of sulfone activation and nitropyridine displacement chemistries.

Table 1: Molecular Characterization of 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-Nitropyridin-2-yl)disulfanyl)butanoate

PropertyDescriptor
Systematic Name3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate
CAS Registry Number890409-86-6
Molecular FormulaC₁₄H₁₅N₃O₈S₃
Molecular Weight449.49 g/mol
SMILESO=C(ON1C(C(S(=O)(C)=O)CC1=O)=O)CCCSSC2=NC=C(N+=O)C=C2
InChIKeyRIXGLVALRPRFJK-UHFFFAOYSA-N
ClassificationHeterobifunctional disulfide linker for ADC conjugation

Role of Cleavable Linkers in Targeted Drug Delivery Systems

Cleavable linkers serve as molecular gatekeepers in ADC design, engineered to remain stable during systemic circulation but undergo rapid fragmentation under specific intracellular conditions unique to tumor cells. This differential stability profile is fundamental to minimizing off-target toxicity while maximizing tumor-selective payload delivery. Disulfide-based linkers represent a major class of cleavable linkers that exploit the profound redox gradient between extracellular and intracellular compartments. While human plasma maintains reducing equivalents at approximately 5 μmol/L concentrations (primarily as cysteine/cystine), the cytosol of tumor cells contains 1-10 mmol/L of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine), representing a 100-1000-fold concentration differential [2] [6]. This gradient is further amplified in many malignancies due to oxidative stress adaptation, where glutathione concentrations may reach up to 10 mmol/L as tumor cells upregulate antioxidant defenses [2].

The disulfide linker class functions through thiol-disulfide exchange mechanisms, wherein endogenous thiols nucleophilically attack the disulfide bond, resulting in reductive cleavage and payload liberation. However, early-generation disulfide linkers exhibited premature cleavage in circulation due to partial reduction by bloodborne thiols or enzymatic activity, leading to systemic toxicity and narrow therapeutic indices. Modern disulfide linkers address this limitation through steric hindrance engineering, wherein alkyl substituents adjacent to the disulfide bond create steric barriers that impede extracellular reduction while permitting efficient intracellular cleavage by the high glutathione flux within tumor cells [2]. This strategic advancement significantly improved the therapeutic window of disulfide-linked ADCs, enabling their clinical implementation in agents such as the maytansinoid conjugate SAR-3419 (huB4-SPDB-DM4) which demonstrated robust efficacy in B-cell malignancies [2].

Table 2: Evolution of Disulfide-Based ADC Linkers in Clinical Development

ADC CandidateTargetPayloadSteric Design FeatureClinical Status
Mylotarg® (first-gen)CD33CalicheamicinUnhindered disulfideApproved (withdrawn/reapproved)
SAR-3419CD19DM4SPDB linker with gem-dimethyl hindrancePhase III trials
IMGN242 (huC242-SPDB-DM4)CanAgDM4Sterically hindered disulfidePhase II trials
Newer GenerationVariousVariousSulfone-activated + nitropyridine disulfidePreclinical development

Evolution of Disulfide-Based Linker Architectures in ADC Design

The architectural evolution of disulfide linkers represents a continuous refinement process focused on optimizing conjugation efficiency, plasma stability, and tumor-selective drug release. Early disulfide linkers employed simple alkyl or aryl disulfides that demonstrated unacceptable rates of premature payload liberation due to their susceptibility to reduction by plasma thiols at micromolar concentrations. This limitation drove the development of sterically hindered disulfides featuring methyl groups adjacent to the sulfur atoms. The incorporation of gem-dimethyl groups on the carbon adjacent to the disulfide linkage, exemplified by the N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB) linker, significantly enhanced plasma stability by impeding nucleophilic attack while maintaining efficient intracellular cleavage [2].

Conjugation methodology has undergone parallel evolution from lysine-directed to cysteine-directed strategies. Traditional lysine conjugation creates heterogeneous ADC populations with variable drug-to-antibody ratios (DAR) and random conjugation sites, potentially compromising antigen binding and pharmacokinetics. Modern approaches leverage partial reduction of interchain disulfides in antibodies to generate site-specific thiol groups for conjugation. This technique produces more homogeneous ADC populations with DAR values typically clustered around 4 [6]. The most advanced paradigm employs engineered cysteines through THIOMAB technology, which introduces specific cysteine residues for highly uniform conjugation while preserving structural integrity and antigen affinity [6].

The clinical impact of these advancements is exemplified in direct comparisons between early and modern disulfide-linked ADCs. The huC242-SPDB-DM4 conjugate, incorporating a sterically hindered disulfide linker, demonstrated significantly enhanced activity in multiple xenograft tumor models compared to its predecessor huC242-SMCC-DM1 which utilized a non-cleavable thioether linker. This improvement was attributed to more efficient payload release kinetics within the tumor microenvironment and a four-fold faster clearance rate for the conjugate relative to the unconjugated antibody component [2].

Rationale for Sulfone and Nitropyridine Moieties in Bioconjugation

The molecular architecture of 3-(methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate integrates two sophisticated chemical moieties that synergistically enhance its performance as an ADC linker: the methylsulfonyl-activated succinimide and the 5-nitropyridyl disulfide. Each component fulfills distinct but complementary roles in the bioconjugation process and drug release kinetics.

The methylsulfonyl group (CH₃SO₂-) attached to the pyrrolidinedione ring functions as a powerful electron-withdrawing activator that significantly enhances the electrophilicity of the N-hydroxysuccinimide (NHS) ester carbonyl carbon. This heightened electrophilicity translates to accelerated amine acylation kinetics during the initial conjugation step with lysine residues on the antibody surface. The methylsulfonyl modification represents an advancement over traditional NHS esters, which may demonstrate suboptimal reaction rates or require excessive stoichiometries for efficient antibody functionalization [4] [8]. Additionally, the sulfone group imparts enhanced hydrophilicity to the linker structure, counteracting the hydrophobicity typically associated with cytotoxic payloads and thereby reducing the risk of ADC aggregation—a critical factor known to contribute to hepatotoxicity and accelerated plasma clearance [6].

The 5-nitropyridyl disulfide component serves as a highly reactive disulfide transfer agent specifically engineered for efficient thiol conjugation. The electron-deficient nature of the nitropyridine ring creates a potent activating effect on the disulfide bond, rendering it exceptionally susceptible to nucleophilic attack by cysteine thiols. During conjugation with reduced antibody interchain disulfides or engineered cysteine residues, the disulfide undergoes thiol-displacement rather than reduction, liberating the electron-deficient 5-nitro-2-thiopyridone as a stable byproduct. This mechanism offers significant advantages: (1) The reaction proceeds at near-quantitative yields under physiological pH conditions without requiring exogenous reductants that might compromise antibody integrity; (2) The release of the chromophoric thiopyridone byproduct enables real-time spectrophotometric monitoring (λmax ≈ 370 nm) of conjugation efficiency; and (3) The remaining disulfide linkage retains steric characteristics conducive to selective intracellular cleavage [5] [8] [10].

Table 3: Functional Roles of Structural Components in ADC Linker Design

Structural ElementChemical FunctionBioconjugation Advantage
Methylsulfonyl groupStrong electron-withdrawing activatorEnhances acylation kinetics with antibody lysines
Pyrrolidinedione ringActivated ester carrierForms stable amide bonds with antibody side chains
Butanoate spacerAliphatic chainProvides spatial separation between functional groups
Disulfide bond (-S-S-)Reducible linkageCleaved by intracellular glutathione in tumor cells
5-Nitropyridyl groupElectron-deficient aromatic systemActs as leaving group during thiol-disulfide exchange; enables conjugation monitoring

The strategic combination of these functionalities creates a heterobifunctional linker capable of sequential conjugation: first, the methylsulfonyl-activated NHS ester reacts efficiently with ε-amino groups of antibody lysine residues to form stable amide bonds. Subsequently, the antibody-linker intermediate is reacted with thiol-containing payloads (e.g., maytansinoids or auristatins) via nucleophilic displacement of the 5-nitropyridyl group, forming a disulfide bridge with predictable orientation and stability characteristics [5] [8]. This modular assembly enables precise control over DAR and maintains payload potency until intracellular reduction releases the cytotoxic agent specifically within tumor cells.

Properties

CAS Number

890409-86-6

Product Name

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate

IUPAC Name

(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]butanoate

Molecular Formula

C14H15N3O8S3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C14H15N3O8S3/c1-28(23,24)10-7-12(18)16(14(10)20)25-13(19)3-2-6-26-27-11-5-4-9(8-15-11)17(21)22/h4-5,8,10H,2-3,6-7H2,1H3

InChI Key

RIXGLVALRPRFJK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.